Cas no 87751-33-5 (Quinoline-3,4-diamine)

Quinoline-3,4-diamine structure
Quinoline-3,4-diamine structure
Nombre del producto:Quinoline-3,4-diamine
Número CAS:87751-33-5
MF:C9H9N3
Megavatios:159.187861204147
MDL:MFCD00666954
CID:708922
PubChem ID:1514289

Quinoline-3,4-diamine Propiedades químicas y físicas

Nombre e identificación

    • quinoline-3,4-diamine
    • 3,4-DIAMINOQUINOLINE
    • 3,4-Quinolinediamine
    • Quinoline,3,4-diamino-
    • 3,4 -diaminoquinoline
    • 3,4-diamino-quinoline
    • UTOMICFLROGMAE-UHFFFAOYSA-N
    • 3959AC
    • 4-imino-1,4-dihydroquinolin-3-amine
    • Z2216711534
    • Quinoline, 3,4-diamino- (6CI)
    • [99010-09-0],C13H17N3,215.30
    • AKOS004903199
    • EN300-86217
    • SY041628
    • SCHEMBL203711
    • DTXSID70363836
    • CS-13432
    • DB-081682
    • SB68526
    • Quinoline, 3,4-diamino-
    • MFCD00666954
    • 87751-33-5
    • CS-M2025
    • Quinoline-3,4-diamine
    • MDL: MFCD00666954
    • Renchi: 1S/C9H9N3/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5H,10H2,(H2,11,12)
    • Clave inchi: UTOMICFLROGMAE-UHFFFAOYSA-N
    • Sonrisas: N1C2C(=CC=CC=2)C(N)=C(N)C=1

Atributos calculados

  • Calidad precisa: 159.08
  • Masa isotópica única: 159.08
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 12
  • Cuenta de enlace giratorio: 0
  • Complejidad: 160
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 64.9
  • Xlogp3: 0.8

Propiedades experimentales

  • Denso: 1.312
  • Punto de ebullición: 384.3 ℃ at 760 mmHg
  • Punto de inflamación: 214.4°C
  • índice de refracción: 1.774
  • PSA: 64.93000
  • Logp: 2.56160

Quinoline-3,4-diamine PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
abcr
AB287236-1 g
3,4-Diaminoquinoline
87751-33-5
1g
€807.50 2023-04-26
Enamine
EN300-86217-0.05g
quinoline-3,4-diamine
87751-33-5 95%
0.05g
$72.0 2023-02-11
Apollo Scientific
OR510242-100mg
Quinoline-3,4-diamine
87751-33-5 >98%
100mg
£303.00 2025-02-20
eNovation Chemicals LLC
D767060-100mg
Quinoline-3,4-diamine
87751-33-5 95%
100mg
$185 2024-06-07
eNovation Chemicals LLC
D767060-1g
Quinoline-3,4-diamine
87751-33-5 95%
1g
$475 2024-06-07
Enamine
EN300-86217-1.0g
quinoline-3,4-diamine
87751-33-5 95%
1g
$0.0 2023-06-07
Enamine
EN300-86217-0.5g
quinoline-3,4-diamine
87751-33-5 95%
0.5g
$240.0 2023-02-11
Enamine
EN300-2949909-5g
quinoline-3,4-diamine
87751-33-5 95%
5g
$1400.0 2023-09-02
abcr
AB287236-1g
3,4-Diaminoquinoline; .
87751-33-5
1g
€1069.10 2025-02-15
Enamine
EN300-2949909-0.5g
quinoline-3,4-diamine
87751-33-5 95%
0.5g
$233.0 2023-09-02

Quinoline-3,4-diamine Métodos de producción

Métodos de producción 1

Condiciones de reacción
Referencia
1H-Imidazo[4,5-c]quinolin-4-amines: novel non-xanthine adenosine antagonists
Van Galen, Philip J. M.; et al, Journal of Medicinal Chemistry, 1991, 34(3), 1202-6

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium
Referencia
Structure-Activity Relationships of New 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as Allosteric Enhancers of the A3 Adenosine Receptor
Goeblyoes, Aniko; et al, Journal of Medicinal Chemistry, 2006, 49(11), 3354-3361

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride ;  45 min, reflux
2.1 Reagents: Ammonia Solvents: Isopropanol ,  Toluene ;  3 - 4 h, rt
3.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Palladium Solvents: Ethanol ;  cooled; 3 h, reflux
Referencia
Synthesis, antimicrobial screening and docking rationale of novel 2-substituted-mercaptoimidazo[4,5-c]quinolines
Mahmoud, Z.; et al, Research Journal of Chemistry and Environment, 2020, 24(12), 140-148

Métodos de producción 4

Condiciones de reacción
1.1 Solvents: Diphenyl ether ;  1 h, rt → reflux
2.1 Reagents: Sodium hydroxide Solvents: Water ;  4 h, rt → reflux; reflux → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
2.3 Solvents: Diphenyl ether ;  2 h, rt → 250 °C
3.1 Reagents: Nitric acid Solvents: Acetic acid ;  heated; 4 h, reflux
4.1 Reagents: Phosphorus oxychloride ;  4 h, rt → reflux
4.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, cooled
5.1 Reagents: Ammonium hydroxide Solvents: 1,4-Dioxane ,  Water ;  1 h, rt → reflux
6.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  rt
Referencia
Novel synthetic procedures for C2 substituted imidazoquinolines as ligands for the α/β-interface of the GABAA-receptor
Draskovits, Markus; et al, Monatshefte fuer Chemie, 2023, 154(12), 1391-1404

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Nitric acid Solvents: Acetic acid ;  heated; 4 h, reflux
2.1 Reagents: Phosphorus oxychloride ;  4 h, rt → reflux
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, cooled
3.1 Reagents: Ammonium hydroxide Solvents: 1,4-Dioxane ,  Water ;  1 h, rt → reflux
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  rt
Referencia
Novel synthetic procedures for C2 substituted imidazoquinolines as ligands for the α/β-interface of the GABAA-receptor
Draskovits, Markus; et al, Monatshefte fuer Chemie, 2023, 154(12), 1391-1404

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride ;  4 h, rt → reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, cooled
2.1 Reagents: Ammonium hydroxide Solvents: 1,4-Dioxane ,  Water ;  1 h, rt → reflux
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  rt
Referencia
Novel synthetic procedures for C2 substituted imidazoquinolines as ligands for the α/β-interface of the GABAA-receptor
Draskovits, Markus; et al, Monatshefte fuer Chemie, 2023, 154(12), 1391-1404

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Sodium hydroxide ;  0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
1.3 Reagents: Sodium acetate Solvents: Acetic anhydride ;  reflux
2.1 Reagents: Phosphorus oxychloride ;  45 min, reflux
3.1 Reagents: Ammonia Solvents: Isopropanol ,  Toluene ;  3 - 4 h, rt
4.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Palladium Solvents: Ethanol ;  cooled; 3 h, reflux
Referencia
Synthesis, antimicrobial screening and docking rationale of novel 2-substituted-mercaptoimidazo[4,5-c]quinolines
Mahmoud, Z.; et al, Research Journal of Chemistry and Environment, 2020, 24(12), 140-148

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ;  reflux
2.1 Reagents: Phosphorus oxychloride ;  45 min, reflux
3.1 Reagents: Ammonia Solvents: Isopropanol ,  Toluene ;  3 - 4 h, rt
4.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Palladium Solvents: Ethanol ;  cooled; 3 h, reflux
Referencia
Synthesis, antimicrobial screening and docking rationale of novel 2-substituted-mercaptoimidazo[4,5-c]quinolines
Mahmoud, Z.; et al, Research Journal of Chemistry and Environment, 2020, 24(12), 140-148

Métodos de producción 9

Condiciones de reacción
1.1 -
2.1 Reagents: Potassium acetate Solvents: Diethyl ether
3.1 Reagents: Phosphorus oxychloride
4.1 Reagents: Ammonia
5.1 Reagents: Hydrogen Catalysts: Palladium
Referencia
Structure-Activity Relationships of New 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as Allosteric Enhancers of the A3 Adenosine Receptor
Goeblyoes, Aniko; et al, Journal of Medicinal Chemistry, 2006, 49(11), 3354-3361

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride ;  30 min, reflux
2.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  1 h
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  4 h, 60 psi
Referencia
Regioisomerism-dependent TLR7 agonism and antagonism in an imidazoquinoline
Shukla, Nikunj M.; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(8), 2211-2214

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water ;  4 h, rt → reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
1.3 Solvents: Diphenyl ether ;  2 h, rt → 250 °C
2.1 Reagents: Nitric acid Solvents: Acetic acid ;  heated; 4 h, reflux
3.1 Reagents: Phosphorus oxychloride ;  4 h, rt → reflux
3.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, cooled
4.1 Reagents: Ammonium hydroxide Solvents: 1,4-Dioxane ,  Water ;  1 h, rt → reflux
5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  rt
Referencia
Novel synthetic procedures for C2 substituted imidazoquinolines as ligands for the α/β-interface of the GABAA-receptor
Draskovits, Markus; et al, Monatshefte fuer Chemie, 2023, 154(12), 1391-1404

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Ammonium hydroxide Solvents: 1,4-Dioxane ,  Water ;  1 h, rt → reflux
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  rt
Referencia
Novel synthetic procedures for C2 substituted imidazoquinolines as ligands for the α/β-interface of the GABAA-receptor
Draskovits, Markus; et al, Monatshefte fuer Chemie, 2023, 154(12), 1391-1404

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water ;  0 °C; 0 °C → 40 °C; 40 - 45 °C; 45 °C → 55 °C; 2 - 5 min, 55 °C; 55 °C → 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
1.3 Reagents: Hydrochloric acid Solvents: Water ;  12 h, rt
2.1 Solvents: Acetic anhydride ;  rt → 105 °C
2.2 Reagents: Potassium acetate ;  15 min, 105 °C
3.1 Reagents: Phosphorus oxychloride ;  30 min, reflux
4.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  1 h
5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  4 h, 60 psi
Referencia
Regioisomerism-dependent TLR7 agonism and antagonism in an imidazoquinoline
Shukla, Nikunj M.; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(8), 2211-2214

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  4 h, 60 psi
Referencia
Regioisomerism-dependent TLR7 agonism and antagonism in an imidazoquinoline
Shukla, Nikunj M.; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(8), 2211-2214

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Ammonia Solvents: Isopropanol ,  Toluene ;  3 - 4 h, rt
2.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Palladium Solvents: Ethanol ;  cooled; 3 h, reflux
Referencia
Synthesis, antimicrobial screening and docking rationale of novel 2-substituted-mercaptoimidazo[4,5-c]quinolines
Mahmoud, Z.; et al, Research Journal of Chemistry and Environment, 2020, 24(12), 140-148

Métodos de producción 16

Condiciones de reacción
1.1 Solvents: Acetic anhydride ;  rt → 105 °C
1.2 Reagents: Potassium acetate ;  15 min, 105 °C
2.1 Reagents: Phosphorus oxychloride ;  30 min, reflux
3.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  1 h
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  4 h, 60 psi
Referencia
Regioisomerism-dependent TLR7 agonism and antagonism in an imidazoquinoline
Shukla, Nikunj M.; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(8), 2211-2214

Quinoline-3,4-diamine Raw materials

Quinoline-3,4-diamine Preparation Products

Quinoline-3,4-diamine Literatura relevante

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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:87751-33-5)Quinoline-3,4-diamine
A1186190
Pureza:99%/99%/99%
Cantidad:100mg/250mg/1g
Precio ($):212.0/368.0/735.0